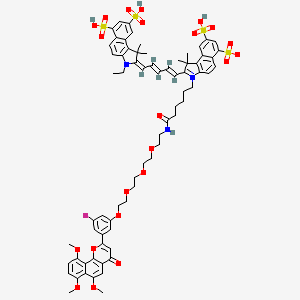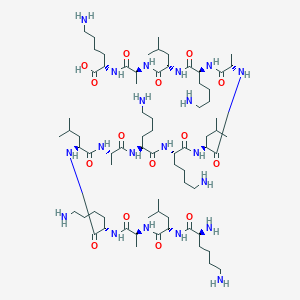
Hdac-IN-56
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac-IN-56 is an orally active inhibitor of class I histone deacetylase (HDAC). It exhibits inhibitory constants (IC50) of 56.0 ± 6.0 nM for HDAC1, 90.0 ± 5.9 nM for HDAC2, and 422.2 ± 105.1 nM for HDAC3 . This compound displays robust antitumor activity, marked by its ability to significantly elevate intracellular acetylhistone H3 and P21 levels, while also inducing G1 cell cycle arrest and apoptosis effectively .
Vorbereitungsmethoden
The preparation of Hdac-IN-56 involves several synthetic routes and reaction conditions. One method includes the use of a fluorometric assay kit to measure the enzymatic activity of HDAC . The preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O . Industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized and tested for its inhibitory activity against HDACs .
Analyse Chemischer Reaktionen
Hdac-IN-56 undergoes various chemical reactions, primarily involving its interaction with HDAC enzymes. The compound inhibits the deacetylation of histones, leading to increased acetylation levels . Common reagents used in these reactions include acetyl-CoA and lysine acetyltransferase enzymes . The major products formed from these reactions are acetylated histones, which result in relaxed chromatin structure and increased gene expression .
Wissenschaftliche Forschungsanwendungen
Hdac-IN-56 has a wide range of scientific research applications. It is used in the study of epigenetic regulation, particularly in understanding the role of histone deacetylases in gene expression and chromatin remodeling . In medicine, this compound is investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound is also used in the development of new therapeutic strategies for treating various diseases, including cancer and neurodegenerative disorders .
Wirkmechanismus
Hdac-IN-56 exerts its effects by inhibiting the activity of class I histone deacetylases (HDAC1, HDAC2, and HDAC3) . This inhibition leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene expression . The molecular targets of this compound include the HDAC enzymes, and the pathways involved are related to chromatin remodeling and gene transcription .
Vergleich Mit ähnlichen Verbindungen
Hdac-IN-56 is compared with other HDAC inhibitors, such as MS-275 and Tucidinostat . Unlike these compounds, this compound shows superior selectivity and inhibitory activity against class I HDACs . Similar compounds include other HDAC inhibitors like SAHA, Trichostatin A, and Panobinostat . This compound is unique in its high selectivity for HDAC1, HDAC2, and HDAC3, making it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C28H28FN5O2 |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
N-(2-amino-4-fluorophenyl)-4-[(1S)-1-[3-[4-[(dimethylamino)methyl]phenyl]-6-oxopyridazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C28H28FN5O2/c1-18(20-8-10-22(11-9-20)28(36)31-26-13-12-23(29)16-24(26)30)34-27(35)15-14-25(32-34)21-6-4-19(5-7-21)17-33(2)3/h4-16,18H,17,30H2,1-3H3,(H,31,36)/t18-/m0/s1 |
InChI-Schlüssel |
LYXJJUVABRQDQS-SFHVURJKSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)CN(C)C |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)

![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)






![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)



